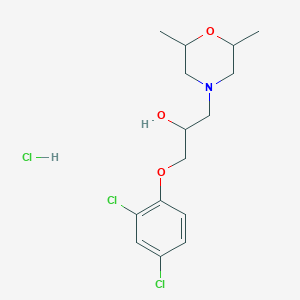![molecular formula C8H11F4NO2 B2612374 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid CAS No. 2227205-88-9](/img/structure/B2612374.png)
6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 2227205-88-9. It has a molecular weight of 229.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Novel Amino Acids and Drug Design Applications
- The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was achieved, contributing to the family of sterically constrained amino acids. These novel amino acids are anticipated to have applications in chemistry, biochemistry, and drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010).
Antibacterial Activity Against Respiratory Pathogens
- Research on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines revealed potent antibacterial drugs for treating respiratory tract infections. The synthesized compounds, particularly compound 2a, showed excellent in vitro and in vivo activities against various respiratory pathogens, including multidrug-resistant strains (Odagiri et al., 2013).
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts
- An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane was developed, yielding more stable and soluble products as sulfonic acid salts. This advancement enables access to a wider range of reaction conditions with the spirobicyclic compound, potentially broadening its application spectrum (Van der Haas et al., 2017).
Polarity Effects in Fluorinated Proline Analogues
- The study of fluorine-containing analogues of proline, including 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylates, provided insights into the effects of fluorination on conformation, acid-base transition, and amide-bond isomerism. These findings are crucial for understanding the structural and electronic influences of fluorination in peptides and proteins (Kubyshkin, 2020).
Synthesis of Fluorinated Piperidine Analogues
- A set of conformationally restricted fluorinated analogues of piperidine, based on the 2-azaspiro[3.3]heptane scaffold, were synthesized. These analogues are highlighted as excellent candidates for drug design due to their distinct fluorination patterns and the simplicity of their synthesis, which allows for their production on a multigram scale (Chernykh et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKYAXYZDTMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612300.png)







![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)
